molecular formula C22H30O5 B1253811 pachyclavulariaenone B

pachyclavulariaenone B

Cat. No.: B1253811
M. Wt: 374.5 g/mol
InChI Key: GLBPZQWCAQTCDO-CTTKKIHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pachyclavulariaenone B is a cembrane-type diterpenoid with the molecular formula C22H30O5 . It was isolated from the octocoral Pachyclavularia violacea , a species known to produce a wide array of bioactive terpenoids . This compound is part of a group of over 20 cembrane-related diterpenoids identified from the genus Pachyclavularia , many of which demonstrate significant biological activities . Researchers are particularly interested in these natural products for their potential as lead compounds in biomedical development . Studies on related cembranoids from the same source organism have shown promising cytotoxic effects against various cancer cell lines, including P-388 murine leukemia and HT-29 human colorectal adenocarcinoma cells . As a specialized metabolite, this compound offers research value in natural product chemistry, bioactivity screening, and drug discovery programs aimed at developing new therapeutic agents from marine organisms. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

[(1S,2R,3S,7R,8R,11S,12R,14Z,17R)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate

InChI

InChI=1S/C22H30O5/c1-11-6-7-17(26-14(4)23)22(5)21-20-18(13(3)10-25-22)15(24)9-12(2)19(20)16(8-11)27-21/h6,9,13,16-21H,7-8,10H2,1-5H3/b11-6-/t13-,16+,17+,18-,19-,20-,21-,22-/m0/s1

InChI Key

GLBPZQWCAQTCDO-CTTKKIHVSA-N

Isomeric SMILES

C[C@H]1CO[C@]2([C@@H](C/C=C(\C[C@@H]3[C@H]4[C@H]([C@@H]1C(=O)C=C4C)[C@@H]2O3)/C)OC(=O)C)C

Canonical SMILES

CC1COC2(C(CC=C(CC3C4C(C1C(=O)C=C4C)C2O3)C)OC(=O)C)C

Synonyms

pachyclavulariaenone B

Origin of Product

United States

Preparation Methods

Table 1: Extraction Parameters for this compound

ParameterDetails
Source OrganismPachyclavularia violacea
Collection Depth3–15 meters
Preservation MethodFreezing at −20°C
Solvent SystemDichloromethane:MeOH (1:1 v/v)
Extraction Duration48 hours
Yield (Crude Extract)0.8–1.2% of coral dry weight

Chromatographic Purification

Purification of this compound involves multi-step chromatography to separate it from structurally similar diterpenoids. The process typically follows this sequence:

Vacuum Liquid Chromatography (VLC)

The crude extract is fractionated using silica gel VLC with a gradient of hexane:ethyl acetate (100:0 to 0:100). This compound elutes in the 70–80% ethyl acetate fraction, identified by thin-layer chromatography (TLC) spots visualized under UV light (254 nm) and by spraying with vanillin-H2SO4 reagent.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via reversed-phase HPLC using a C18 column and an isocratic solvent system of acetonitrile:water (75:25 v/v) at a flow rate of 2 mL/min. This compound elutes at 18–20 minutes, with UV detection at 235 nm.

Table 2: Chromatographic Conditions for this compound

StepStationary PhaseMobile PhaseDetection MethodRetention Time
VLCSilica gel 60Hexane:EtOAc (gradient)TLC (Rf = 0.45)N/A
HPLCC18Acetonitrile:H2O (75:25)UV (235 nm)18–20 min

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra revealed a briarellin skeleton with a six-membered carbocyclic ring cis-fused to a ten-membered carbocyclic ring and a seven-membered ether ring. Key assignments included:

  • δH 5.72 (1H, d, J = 10.5 Hz): H-15 olefinic proton.

  • δC 170.3 : Ester carbonyl (C-1).

  • δC 122.4 and 140.8 : Exocyclic double bond (C-16/C-17).

X-ray Crystallography

Single-crystal X-ray diffraction confirmed the relative configuration, particularly the cis orientation of the three ring-junction protons. Crystals were obtained by vapor diffusion of hexane into a DCM solution of the compound.

Challenges and Optimization Strategies

Current preparation methods face two primary limitations:

  • Low Natural Abundance : this compound constitutes only 0.02–0.05% of the crude extract, necessitating large coral harvests.

  • Structural Complexity : The cis-fused tricyclic system complicates synthetic approaches, as evidenced by the lack of reported total syntheses.

To address these issues, recent efforts have focused on:

  • Biotechnological Cultivation : In vitro culture of P. violacea to enhance metabolite production.

  • Semi-Synthesis : Derivatization of more abundant analogues like pachyclavulariaenone C (62 ) through regioselective oxidation .

Q & A

Q. How to ensure data integrity in high-throughput screening of pachycllavulariaenone B derivatives?

  • Methodological Answer : Implement blind screening protocols, use internal standards (e.g., fluorescent controls), and validate hits with orthogonal assays. Store raw data in repositories like Figshare with unique DOIs for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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